3-(p-Hydroxybenzylsulfinyl)butyric acid
Description
3-(p-Hydroxybenzylsulfinyl)butyric acid is a butyric acid derivative featuring a sulfinyl group (-S(O)-) attached to a p-hydroxybenzyl substituent at the β-position of the butyric acid backbone. The sulfinyl group enhances polarity and may influence solubility, reactivity, and biological activity compared to simpler butyric acid derivatives .
Properties
Molecular Formula |
C11H14O4S |
|---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
3-[(4-hydroxyphenyl)methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-8(6-11(13)14)16(15)7-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
MABZTRIJUIHRPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)S(=O)CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Butyric Acid Derivatives
3-Methylsulfanyl-butyric Acid
- Structure : Features a methylthio (-S-CH₃) group at the β-position.
- Key Data : Molecular formula C₅H₁₀O₂S; synthesized via methods reported in Synthetic Comm., 1985 .
- Comparison : The sulfanyl group (-S-) is less polar than the sulfinyl group in the target compound, leading to lower solubility in polar solvents. This difference may reduce its utility in pharmaceutical applications requiring aqueous compatibility .
2-Hydroxy-4-(Methylthio)-butanoic Acid
- Structure : Contains a methylthio group at the γ-position and a hydroxyl group at the α-position (CAS 583-91-5).
- Key Data : Molecular formula C₅H₁₀O₃S; used in industrial applications for its dual functional groups .
- However, the absence of an aromatic ring limits its interaction with biological targets like enzymes or receptors .
3-(Phenylsulfonyl)propanoic Acid
- Structure: A phenylsulfonyl (-SO₂-C₆H₅) group attached to propanoic acid (CAS 10154-71-9).
- Key Data : Molecular formula C₉H₁₀O₄S; exhibits high polarity (TPSA = 74.6 Ų) and moderate LogP (1.35) .
- Comparison : The sulfonyl group (-SO₂-) is more oxidized than the sulfinyl group, leading to stronger electron-withdrawing effects. This may result in higher acidity and altered reactivity in catalytic processes compared to the target compound .
Hydroxy-Substituted Aromatic Butyric Acids
4-Hydroxy-4-(3-Trifluoromethylphenyl)butyric Acid
- Structure : A hydroxyl group and a trifluoromethylphenyl group at the γ-position (CAS in ).
- Key Data : Molecular formula C₁₁H₁₁F₃O₃; molecular weight 248.2 g/mol .
- Comparison : The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, which could enhance metabolic stability compared to the p-hydroxybenzyl group in the target compound. However, the absence of a sulfur atom may limit its utility in redox-sensitive applications .
4-Hydroxy-4-(1-Naphthyl)butyric Acid
Other Functionalized Butyric Acids
3-[(4-p-Tolyl-thiazol-2-ylcarbamimidoyl)-hydrazono]-butyric Acid Ethyl Ester
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